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Compound of Interest

Compound Name: Hydroxy celecoxib

Cat. No.: B030826 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various celecoxib

derivatives, offering researchers the tools to explore novel therapeutic agents for inflammation,

pain, and cancer. The following sections outline synthetic schemes, experimental procedures,

and biological activity data for a range of celecoxib analogs.

Introduction
Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is a widely used anti-inflammatory

drug.[1][2][3] Its therapeutic efficacy has prompted extensive research into the synthesis of

derivatives with improved potency, reduced side effects, and expanded applications, including

anticancer properties.[4][5] The core structure of celecoxib, a 1,5-diarylpyrazole, serves as a

versatile scaffold for chemical modification.[6] Key areas of modification include the

sulfonamide moiety, the pyrazole ring, and the aryl groups to modulate the drug's

pharmacokinetic and pharmacodynamic properties.[7][8]

Synthetic Pathways and Strategies
The synthesis of celecoxib and its derivatives typically involves the condensation of a 1,3-

dicarbonyl compound with a substituted hydrazine.[1][9] A common starting point is the Claisen

condensation of p-methylacetophenone with ethyl trifluoroacetate to form the diketone

intermediate.[8][10] This intermediate is then reacted with a substituted phenylhydrazine to
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yield the pyrazole core.[8] Variations in the substituents on both the diketone and the hydrazine

allow for the generation of a diverse library of celecoxib derivatives.

A general synthetic workflow for creating celecoxib derivatives is depicted below.
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Caption: General workflow for the synthesis of celecoxib derivatives.
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Protocol 1: Synthesis of N-substituted Celecoxib
Derivatives
This protocol describes the synthesis of celecoxib derivatives with modifications at the

sulfonamide moiety, which can influence the compound's interaction with the target enzyme.[8]

Materials:

Celecoxib

Appropriate alkyl/aryl isothiocyanate

Anhydrous potassium carbonate (K₂CO₃)

Dry acetone

Ethyl α-bromoacetate

Anhydrous sodium acetate

Dry ethanol

Procedure:

Synthesis of Sulfonylthiourea Intermediate (1a-e):

To a solution of celecoxib in dry acetone, add anhydrous K₂CO₃ and the desired

substituted isothiocyanate.

Stir the reaction mixture at room temperature until the reaction is complete (monitored by

TLC).

Filter the mixture and evaporate the solvent under reduced pressure to obtain the crude

sulfonylthiourea derivative.[4]

Purify the product by recrystallization or column chromatography.

Synthesis of 4-Thiazolidinone Derivatives (2a-e):
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Dissolve the synthesized sulfonylthiourea derivative in dry ethanol.

Add ethyl α-bromoacetate and anhydrous sodium acetate to the solution.

Reflux the mixture for several hours until the reaction is complete.[4]

Cool the reaction mixture and pour it into ice-water.

Collect the precipitate by filtration, wash with water, and dry.

Purify the final product by recrystallization.[4]

Protocol 2: Synthesis of Selenium-Containing Celecoxib
Derivatives (Selenocoxibs)
This protocol outlines the synthesis of celecoxib analogs where the trifluoromethyl group is

replaced or modified to include selenium, which can enhance anti-inflammatory and

chemopreventive properties.[7]

Materials:

(4-Sulfamoylphenyl)hydrazine hydrochloride

Methyl 2,4-dioxo-4-(4-methylphenyl)butanoate

Lithium aluminium hydride (LiAlH₄)

Triethylamine

p-Toluenesulfonyl chloride

Anhydrous lithium chloride

Potassium selenocyanate (KSeCN) or Dimethyl diselenide and Sodium borohydride

Procedure:

Synthesis of Pyrazole Methyl Ester (2):
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React 2,4-diketone (1) with (4-sulfamoylphenyl)hydrazine hydrochloride in ethanol to yield

the methyl ester of the cyclic pyrazole (2).[7]

Reduction to Hydroxymethyl Derivative (3):

Reduce the ester group of compound 2 using LiAlH₄ in an appropriate solvent to obtain

the hydroxymethyl derivative (3).[7]

Conversion to Chloro Derivative (4):

React the alcohol (3) with p-toluenesulfonyl chloride and anhydrous lithium chloride in the

presence of triethylamine to yield the chloro compound (4).[7]

Synthesis of Selenocoxib-2:

React the chloro derivative (4) with potassium selenocyanate to introduce the

selenocyanate group, yielding selenocoxib-2.[7]

Data Presentation
Table 1: Biological Activity of N-substituted Celecoxib
Derivatives
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Compound

Anti-inflammatory
Activity (%
inhibition of
edema)

Analgesic Activity
(% inhibition of
writhing)

Ulcerogenic
Activity

Celecoxib - - Negative Control

Aspirin - - Positive Control

1a High 67.8 No tissue damage

1c Modest - -

1d Modest - -

1e - - -

2c - Some (not significant) -

2d - Some (not significant) -

Data sourced from[4]

Table 2: In Vitro COX-2 Inhibition by Selenium-
Containing Celecoxib Derivatives

Compound COX-2 Inhibition (Kᵢ, µM)

Celecoxib 2.3

Selenocoxib-2 0.72

Selenocoxib-3 2.4

Data sourced from[7]

Signaling Pathways
Celecoxib and its derivatives primarily exert their anti-inflammatory effects by inhibiting the

COX-2 enzyme. This enzyme is crucial in the conversion of arachidonic acid to prostaglandins,

which are key mediators of inflammation and pain.[2][3] By selectively inhibiting COX-2, these
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compounds reduce the production of pro-inflammatory prostaglandins while sparing the

gastroprotective functions of COX-1.[1][3]

Beyond inflammation, celecoxib derivatives have shown promise in cancer therapy by inducing

apoptosis and inhibiting angiogenesis.[5][11][12] These effects are mediated through various

signaling pathways, including the downregulation of anti-apoptotic proteins like Bcl-2 and the

inhibition of pro-angiogenic factors such as VEGF.[5]
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Caption: Mechanism of action of celecoxib and its derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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